(1-(2-chlorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone (1-(2-chlorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone
Brand Name: Vulcanchem
CAS No.: 1251602-75-1
VCID: VC4851577
InChI: InChI=1S/C19H18ClN3O4S/c20-15-6-2-1-5-14(15)13-23-16-7-3-4-8-17(16)28(25,26)18(21-23)19(24)22-9-11-27-12-10-22/h1-8H,9-13H2
SMILES: C1COCCN1C(=O)C2=NN(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4Cl
Molecular Formula: C19H18ClN3O4S
Molecular Weight: 419.88

(1-(2-chlorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone

CAS No.: 1251602-75-1

Cat. No.: VC4851577

Molecular Formula: C19H18ClN3O4S

Molecular Weight: 419.88

* For research use only. Not for human or veterinary use.

(1-(2-chlorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone - 1251602-75-1

Specification

CAS No. 1251602-75-1
Molecular Formula C19H18ClN3O4S
Molecular Weight 419.88
IUPAC Name [1-[(2-chlorophenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-morpholin-4-ylmethanone
Standard InChI InChI=1S/C19H18ClN3O4S/c20-15-6-2-1-5-14(15)13-23-16-7-3-4-8-17(16)28(25,26)18(21-23)19(24)22-9-11-27-12-10-22/h1-8H,9-13H2
Standard InChI Key DTASPEXHDNYWHR-UHFFFAOYSA-N
SMILES C1COCCN1C(=O)C2=NN(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4Cl

Introduction

(1-(2-chlorobenzyl)-4,4-dioxido-1H-benzo[e]134thiadiazin-3-yl)(morpholino)methanone is a synthetic organic molecule that belongs to the class of thiadiazine derivatives. This compound features a unique combination of functional groups, including a chlorobenzyl moiety and a morpholino group, which suggest potential biological activity and applications in medicinal chemistry. The molecular formula for this compound is C19H18ClN3O4SC_{19}H_{18}ClN_{3}O_{4}S with a molecular weight of approximately 419.88 g/mol.

Synthesis Pathways

The synthesis of (1-(2-chlorobenzyl)-4,4-dioxido-1H-benzo[e] thiadiazin-3-yl)(morpholino)methanone typically involves several steps:

  • Formation of Thiadiazine Core: The initial step usually involves the reaction of suitable precursors containing thiadiazine structures.

  • Introduction of Chlorobenzyl Moiety: Chlorobenzene derivatives are introduced to the reaction mixture under controlled conditions to form the chlorobenzyl substitution.

  • Addition of Morpholine: Morpholine is then reacted with the thiadiazine derivative to yield the final compound.

The reaction conditions such as temperature, solvent choice, and catalysts play a crucial role in optimizing yield and purity.

Biological Activity and Research Findings

Research has indicated that thiadiazine derivatives exhibit a range of biological activities:

  • Antimicrobial Activity: Compounds similar to (1-(2-chlorobenzyl)-4,4-dioxido-1H-benzo[e] thiadiazin-3-yl)(morpholino)methanone have shown promising results against various pathogens.

  • Anti-inflammatory Properties: Studies have demonstrated that certain thiadiazine derivatives can reduce inflammation in vivo, suggesting potential therapeutic applications in inflammatory diseases.

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